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Overview
Description
2-Ethylhexyl phosphate diethanolamine salt is an organophosphorus compound that combines the properties of 2-ethylhexyl phosphate and diethanolamine. This compound is known for its surfactant properties, making it useful in various industrial applications. It is a colorless to yellowish liquid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl phosphate diethanolamine salt typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by neutralization with diethanolamine. The reaction conditions include:
Addition of phosphorus oxychloride and 2-ethylhexanol: The molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours.
Neutralization with diethanolamine: The resulting product is then neutralized with diethanolamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of 2-ethylhexyl phosphate diethanolamine salt involves large-scale reactors and continuous processing to ensure consistent quality and yield. The process includes:
Mixing and reaction: Large reactors are used to mix phosphorus oxychloride and 2-ethylhexanol under controlled temperatures.
Neutralization and purification: The product is neutralized with diethanolamine and then purified through filtration and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl phosphate diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the ethylhexyl group is replaced by other alkyl groups.
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to form phosphoric acid and 2-ethylhexanol.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution reagents: Alkyl halides are commonly used for substitution reactions.
Hydrolysis conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used for hydrolysis.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl phosphate derivatives.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Scientific Research Applications
2-Ethylhexyl phosphate diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-ethylhexyl phosphate diethanolamine salt involves its interaction with molecular targets through its surfactant properties. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: An organic compound with similar surfactant properties but lacks the phosphate group.
2-Ethylhexyl phosphate: A related compound that does not contain the diethanolamine moiety.
Triethanolamine: Another ethanolamine derivative with three hydroxyl groups, used in similar applications.
Uniqueness
2-Ethylhexyl phosphate diethanolamine salt is unique due to its combination of the surfactant properties of both 2-ethylhexyl phosphate and diethanolamine. This dual functionality makes it particularly effective in applications requiring both emulsification and stabilization .
Properties
CAS No. |
94023-02-6 |
---|---|
Molecular Formula |
C16H41N2O8P |
Molecular Weight |
420.48 g/mol |
IUPAC Name |
2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.2C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;2*6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);2*5-7H,1-4H2 |
InChI Key |
LJAHVCSVFTVDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
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